molecular formula C20H19N5O3 B1420907 4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)aniline CAS No. 1031606-14-0

4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)aniline

Cat. No. B1420907
M. Wt: 377.4 g/mol
InChI Key: TYIDFHXFIUTKQA-UHFFFAOYSA-N
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Description

The compound appears to contain several structural components, including a 3,4-dimethoxyphenyl group, a 1,2,4-oxadiazole ring, and a 1H-imidazole ring . These components are common in a variety of organic compounds and can contribute to the compound’s overall properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its constituent rings and functional groups . The presence of the oxadiazole and imidazole rings could potentially result in a planar structure, while the methoxy groups on the phenyl ring could influence its electronic properties.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxadiazole and imidazole rings, as well as the methoxy groups on the phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups could increase its solubility in organic solvents .

Scientific Research Applications

Synthesis and Characterization of Novel Bioactive Compounds

One significant area of research involves the synthesis and characterization of novel bioactive compounds containing the 1,2,4-oxadiazole ring, similar to the structure of 4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)aniline. Maftei et al. (2013) synthesized natural product analogs starting from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline and tested them for antitumor activity against various cell lines, finding significant bioactivity (Maftei et al., 2013).

Antimicrobial and Anti-Proliferative Activities

The antimicrobial and anti-proliferative properties of 1,2,4-oxadiazole derivatives are also a focus. Al-Wahaibi et al. (2021) synthesized N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole and evaluated their inhibitory activity against bacteria and fungi, as well as their anti-proliferative activity against various cancer cell lines. They found significant broad-spectrum antibacterial activities and potent activity against specific Gram-positive bacteria (Al-Wahaibi et al., 2021).

Corrosion Inhibition Properties

Research has also been conducted on the corrosion inhibition properties of 1,3,4-oxadiazole derivatives. Ammal et al. (2018) synthesized several derivatives and assessed their corrosion inhibition ability towards mild steel in sulfuric acid, revealing their potential as protective agents in industrial applications (Ammal et al., 2018).

Anticancer Agents

The potential of these compounds as anticancer agents is a recurring theme in research. Rashid et al. (2012) synthesized benzimidazoles bearing oxadiazole nucleus and evaluated them as anticancer agents, with significant growth inhibition activity observed in certain compounds (Rashid et al., 2012).

Synthesis of Intermediates for Antitumor Agents

The synthesis of intermediates for antitumor agents is another application. For instance, Yang Shijing (2013) synthesized an intermediate for the antitumor agent nilotinib, starting from 3,5-dinitro-1-trifluoromethylbenzene (Yang Shijing, 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, and investigating its mechanism of action .

properties

IUPAC Name

4-[[4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-26-17-8-5-14(9-18(17)27-2)19-23-20(28-24-19)16-11-25(12-22-16)10-13-3-6-15(21)7-4-13/h3-9,11-12H,10,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIDFHXFIUTKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)aniline
Reactant of Route 2
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4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)aniline
Reactant of Route 3
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4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)aniline
Reactant of Route 4
Reactant of Route 4
4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)aniline
Reactant of Route 5
4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)aniline
Reactant of Route 6
Reactant of Route 6
4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)aniline

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